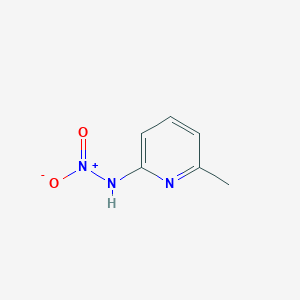

6-Methyl-2-nitraminopyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7N3O2 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

N-(6-methylpyridin-2-yl)nitramide |

InChI |

InChI=1S/C6H7N3O2/c1-5-3-2-4-6(7-5)8-9(10)11/h2-4H,1H3,(H,7,8) |

InChI Key |

HAHKPSSJIPXVRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)N[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Approaches and Chemical Transformations of 6 Methyl 2 Nitraminopyridine

Strategies for the Direct Synthesis of 6-Methyl-2-nitraminopyridine

The primary route to this compound involves the direct nitration of its precursor, 2-Amino-6-methylpyridine. This process is a key example of N-nitration of an amino-substituted heterocycle.

Nitration Methodologies for 2-Amino-6-methylpyridine Precursors

The synthesis of this compound is typically achieved through the direct nitration of the exocyclic amino group of 2-Amino-6-methylpyridine. The most common methodology employs a mixed acid system, typically a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

In this reaction, the 2-Amino-6-methylpyridine precursor is treated with the nitrating mixture under carefully controlled temperature conditions. The concentrated sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. The nitronium ion then attacks the nitrogen atom of the amino group, leading to the formation of the N-nitro product, this compound. This N-nitration occurs as the kinetically controlled product of the reaction. sapub.org

Alternative nitrating agents can be employed, but the HNO₃/H₂SO₄ system remains the most prevalent due to its efficacy and the relative stability of the starting materials. The reaction is sensitive to conditions, as the pyridine (B92270) ring itself can undergo C-nitration, and the nitramine product can undergo rearrangement under strong acidic conditions.

Optimization of Reaction Parameters and Yield Efficiency in this compound Synthesis

The efficiency and yield of this compound synthesis are highly dependent on the optimization of several key reaction parameters. Studies on the nitration of related substituted pyridines have demonstrated that careful control over these factors is crucial to maximize the yield of the desired N-nitro product while minimizing side reactions, such as C-nitration or subsequent rearrangement. researchgate.net

Key parameters for optimization include:

Temperature: The nitration is typically conducted at low temperatures (e.g., below 0°C) to favor the kinetic product (N-nitration) and prevent decomposition or unwanted side reactions.

Acid Molarity: The ratio of sulfuric acid to nitric acid is critical. A high concentration of sulfuric acid promotes the formation of the nitronium ion, driving the reaction forward. The optimal molar ratio must be determined empirically to achieve the highest conversion and selectivity. researchgate.net

Reaction Time: The duration of the reaction must be sufficient for complete conversion of the starting material but short enough to prevent the degradation or rearrangement of the product.

Substrate to Acid Ratio: The molar ratio of the 2-Amino-6-methylpyridine substrate to the nitrating acid mixture also plays a significant role in the reaction's outcome.

Table 1: Influence of Reaction Parameters on Nitration of Aminopyridines

| Parameter | Effect on Reaction | Optimization Goal |

|---|---|---|

| Temperature | Lower temperatures favor kinetic N-nitration; higher temperatures can lead to rearrangement or C-nitration. | Maintain low temperature (e.g., <0°C) to maximize this compound yield. |

| H₂SO₄/HNO₃ Ratio | Affects the concentration of the active nitronium ion (NO₂⁺). researchgate.net | Find the optimal ratio to ensure efficient nitration without excessive side-product formation. |

| Reaction Time | Determines the extent of conversion. Prolonged time in acid can promote rearrangement. | Achieve high conversion while minimizing the formation of rearrangement products. |

Derivatization of this compound and Related Pyridine Scaffolds

This compound serves as a versatile intermediate for the synthesis of more complex pyridine derivatives through reactions involving the nitramine group or the pyridine ring itself.

Alkylation Studies on the Nitramine Moiety and Nitrogen Centers

The nitramine group in this compound can be deprotonated to form an N-anion, which is nucleophilic and can react with various electrophiles, most notably alkylating agents. This allows for the synthesis of N-alkyl-N-nitramino derivatives. For instance, reaction with an alkyl halide (e.g., methyl iodide) after deprotonation with a suitable base would yield N-methyl-N-(6-methylpyridin-2-yl)nitramide.

The synthesis of related methylnitramino-substituted pyridines has been reported, demonstrating the feasibility of this chemical transformation. bohrium.commdpi.com These reactions are significant as they introduce further functionalization to the molecule, modifying its chemical and physical properties. The choice of base and solvent is critical to ensure efficient deprotonation without promoting unwanted side reactions.

Synthesis of Ring-Substituted Derivatives of this compound

The most significant route to ring-substituted derivatives from this compound is through the acid-catalyzed nitramine rearrangement. When this compound is treated with strong acid (e.g., >90% H₂SO₄) at elevated temperatures, the nitro group migrates from the exocyclic nitrogen atom to the carbon atoms of the pyridine ring. researchgate.net

This rearrangement is a classic example of an intramolecular or intermolecular electrophilic aromatic substitution, yielding C-nitro derivatives. The primary products formed are the isomeric 3-nitro and 5-nitro derivatives of 2-amino-6-methylpyridine. researchgate.net The ratio of these isomers is influenced by the reaction conditions and the electronic effects of the substituents on the pyridine ring.

Table 2: Products of the Nitramine Rearrangement of this compound

| Product Name | Chemical Structure | Position of Nitro Group |

|---|---|---|

| 2-Amino-6-methyl-3-nitropyridine | C₆H₇N₃O₂ | C3 |

| 2-Amino-6-methyl-5-nitropyridine | C₆H₇N₃O₂ | C5 |

Mechanistic Investigations of the Nitramine Rearrangement

The rearrangement of nitraminopyridines in acidic media has been a subject of detailed mechanistic study. For 2-nitraminopyridine and its derivatives like this compound, the reaction is understood to proceed through an intermolecular pathway. sapub.org

The proposed mechanism involves the following key steps:

Protonation: The first step is the protonation of the pyridine ring nitrogen and/or the nitramine group by the strong acid.

Dissociation: The protonated N-nitro compound undergoes a heterolytic cleavage of the N-N bond. This dissociation releases the aminopyridine cation and a nitronium ion (NO₂⁺). sapub.org

Electrophilic Aromatic Substitution: The newly freed nitronium ion then acts as an electrophile and attacks the electron-rich positions of the protonated aminopyridine ring (the C3 and C5 positions), in a standard electrophilic aromatic substitution reaction.

Deprotonation: The final step is the deprotonation of the resulting sigma complex to restore aromaticity, yielding the final C-nitro-2-aminopyridine products.

This intermolecular mechanism explains the formation of the observed isomeric products and is supported by kinetic studies and crossover experiments. sapub.orgresearchgate.netresearchgate.net The reaction conditions, particularly the acid concentration, are crucial, as they strongly influence the rates of both the dissociation and the subsequent ring nitration steps. researchgate.net

Acid-Catalyzed Rearrangement of this compound and Analogues

The rearrangement of 2-nitraminopyridine and its analogues, including this compound, in the presence of strong acids like sulfuric acid is a classic transformation that yields ring-nitrated aminopyridines. semanticscholar.orgsapub.org This reaction proceeds by dissolving the nitramine in concentrated sulfuric acid and heating the mixture, which leads to the migration of the nitro group from the amino nitrogen to the pyridine ring. sapub.org

The process is generally understood to be an intermolecular reaction, proceeding through protonation of the nitramine, followed by dissociation and subsequent ring nitration by the released nitronium ion. sapub.org Kinetic studies on analogous aromatic nitramines have shown that these rearrangements are typically first-order in both the substrate and the acid, involving a reversible protonation of the substrate followed by a rate-determining unimolecular reaction of the protonated form. datapdf.com

For 2-nitraminopyridine analogues, the concentration of the acid plays a crucial role. researchgate.net In concentrated sulfuric acid (70-95%), ring nitration is favored. researchgate.net However, at lower acid concentrations, other reaction pathways can compete, such as the formation of pyridin-2-one. researchgate.net While thermal rearrangement of some N-alkylated pyridylnitramines can occur without an acidic catalyst, primary pyridylnitramines like this compound tend to decompose rather than rearrange under such conditions, highlighting the necessity of the acid catalyst for this specific transformation. researchgate.net The reaction is initiated by the nitration of the precursor, 2-amino-6-methylpyridine, to form the N-nitro intermediate, this compound. guidechem.comchemicalbook.com

Regioselectivity and Isomer Distribution in Rearrangement Products

A key aspect of the acid-catalyzed rearrangement of this compound is the regioselectivity of the nitration, which leads to the formation of two primary isomers: 2-amino-3-nitro-6-methylpyridine and 2-amino-5-nitro-6-methylpyridine. The distribution of these isomers is highly dependent on the reaction conditions.

The formation of the N-nitro intermediate is considered the kinetic product, which forms at lower temperatures. sapub.org Upon heating in a strong acidic medium (e.g., H₂SO₄ at 50°C or higher), this intermediate rearranges to the thermodynamically favored ring-nitrated products. sapub.org In the analogous rearrangement of 2-nitraminopyridine, the 2-amino-5-nitropyridine (B18323) isomer is by far the main product, with a reported isomer ratio of approximately 9:1 over the 2-amino-3-nitropyridine (B1266227) isomer. sapub.org This preference is attributed to factors including electronic effects and steric hindrance within the pyridine ring. The conditions of the rearrangement, such as acid concentration and temperature, have been studied to understand their effect on the ratio of the resulting isomers. semanticscholar.org

The table below summarizes the typical isomer distribution resulting from the acid-catalyzed rearrangement of 2-nitraminopyridine, which serves as a model for the 6-methyl analogue.

| Precursor | Product Isomer | Typical Ratio |

| 2-Nitraminopyridine | 2-Amino-5-nitropyridine | ~9 |

| 2-Amino-3-nitropyridine | 1 |

This regioselectivity underscores the directing effects of the amino group and the inherent reactivity of the pyridine nucleus under electrophilic substitution conditions.

Advanced Mechanistic Hypotheses

The mechanism of the nitramine rearrangement has been a subject of debate, with several advanced hypotheses proposed to explain its intramolecular versus intermolecular nature.

Initially, an intramolecular mechanism, possibly involving a semanticscholar.orgchemicalbook.com-sigmatropic shift of the nitro group, was considered. sapub.org Sigmatropic rearrangements are pericyclic reactions that involve the migration of a sigma bond across a conjugated system. rsc.orgnih.govmdpi.com However, a concerted four-membered cyclic mechanism for a 1,3-shift is generally considered less favorable than five- or six-membered cyclic processes. sapub.org Furthermore, a purely intramolecular mechanism does not adequately explain the observed product ratios, where the 5-nitro isomer is heavily favored over the 3-nitro isomer. sapub.org

The predominant view now supports an intermolecular pathway, especially in strong acids. sapub.orgresearchgate.net This mechanism involves the protonation of the nitramine, followed by heterolytic cleavage of the N-N bond to release a nitronium ion (NO₂⁺) and the aminopyridine. The aminopyridine then undergoes electrophilic aromatic substitution, with the nitronium ion attacking the ring. This intermolecular model is supported by crossover experiments and the fact that reaction conditions favoring the initial dissociation of the nitramine also favor ring nitration. researchgate.net

More nuanced mechanistic proposals involve the concept of solvent cage effects . wikipedia.org After the N-N bond cleaves, the resulting aminopyridine radical cation and NO₂ radical may be held together temporarily within a "cage" of solvent molecules. wikipedia.org Within this cage, the radicals can recombine at different positions on the ring before they diffuse apart. This could account for some degree of intramolecular character, even if the initial bond cleavage occurs. The lifetime of a typical solvent cage is extremely short, on the order of 10⁻¹¹ seconds. wikipedia.org

The formation of a radical pair is another key hypothesis. youtube.comnih.govnih.gov The cleavage of the protonated nitramine could generate a radical pair consisting of the aminopyridine radical cation and a nitrogen dioxide radical (•NO₂). nih.gov These radical pairs can exist in either a singlet or triplet spin state, which influences their subsequent reactivity. youtube.com The behavior and fate of these radical pairs—whether they recombine within the solvent cage or diffuse into the bulk solvent—would significantly impact the final product distribution. rsc.orgresearchgate.net

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography and Solid-State Structural Analysis

While the specific crystal structure for 6-methyl-2-nitraminopyridine is not extensively documented in publicly available literature, detailed structural analyses of its analogues, such as positional isomers and N-oxides, provide critical insights into the expected molecular geometry, intermolecular forces, and packing arrangements.

Determination of Crystal and Molecular Structures of this compound Analogues

The study of analogues is crucial for understanding the structural properties of the title compound. A notable example is 5-methyl-2-nitraminopyridine N-oxide, a positional isomer with an N-oxide group. Its crystal structure reveals that the molecule exists in a proton-transferred (PT) or zwitterionic imino-nitro form in the solid state researchgate.net. In this configuration, the proton from the exocyclic nitramino group transfers to the N-oxide oxygen. The crystal lattice contains two such monomeric units that are perpendicularly arranged researchgate.net.

Another relevant analogue is the parent amine, 6-methylpyridin-2-amine. Its crystal structure shows a planar molecular skeleton, with the endocyclic angles of the pyridine (B92270) ring ranging from 118.43° to 122.65° researchgate.net. The planarity of the pyridine ring system is a common feature in these types of compounds.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₈N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.1006 (11) |

| b (Å) | 6.2458 (8) |

| c (Å) | 10.5598 (13) |

| β (°) | 100.952 (2) |

| Volume (ų) | 589.29 (13) |

| Z | 4 |

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly

Hydrogen bonds are dominant intermolecular forces that dictate the supramolecular assembly in the solid state. In the crystal structure of 5-methyl-2-nitraminopyridine N-oxide, the two perpendicular monomeric units are connected by two distinct intermolecular hydrogen bonds of the O-H···N type, with bond lengths of 2.647(3) Å and 2.695(3) Å researchgate.net. These interactions link the molecules into a stable, three-dimensional architecture.

For the parent compound, 6-methylpyridin-2-amine, the supramolecular structure is also governed by hydrogen bonding. One of the amino hydrogen atoms forms an N—H⋯N hydrogen bond with the pyridine nitrogen atom of an adjacent molecule, creating a centrosymmetric dimer researchgate.net. The other amino hydrogen participates in N—H⋯π interactions, which further stabilize the crystal packing into layers researchgate.net. Such noncovalent interactions, including hydrogen bonds and π-π stacking, are fundamental to the formation of organized supramolecular structures nso-journal.orgnih.govresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Through the analysis of ¹H, ¹³C, and ¹⁵N nuclei, along with advanced 2D experiments, a complete picture of the molecular connectivity and stereochemistry can be assembled.

Comprehensive ¹H, ¹³C, and ¹⁵N NMR Chemical Shift Assignments for Structural Elucidation

¹H NMR: In the proton NMR spectrum, the aromatic protons on the pyridine ring would typically appear in the range of δ 6.0-8.5 ppm. The chemical shifts are influenced by the electronic effects of the methyl and nitramino groups. The methyl group protons would resonate upfield, typically around δ 2.3-2.5 ppm chemicalbook.com. The proton on the nitramino group (-NHNO₂) would likely appear as a broad singlet at a more downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would show six distinct signals. The carbon atom attached to the methyl group (C6) and the carbon bearing the nitramino group (C2) would be significantly affected by these substituents. Aromatic carbons typically resonate between δ 100-160 ppm. The methyl carbon would appear far upfield, around δ 20-25 ppm.

¹⁵N NMR: The nitrogen NMR spectrum is particularly informative. The pyridine ring nitrogen would have a characteristic chemical shift, which is sensitive to substitution and protonation researchgate.net. The two nitrogen atoms of the nitramino group would exhibit distinct resonances. In studies of related compounds, the amino group nitrogen appears at a significantly different chemical shift than the nitro group nitrogen nih.govresearchgate.net. The shielding effect of an N-oxide group, if present, is most pronounced in the ¹⁵N NMR chemical shifts nih.gov.

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | H3, H4, H5 | ~ 6.5 - 8.0 |

| CH₃ | ~ 2.3 - 2.5 | |

| NH | Downfield, broad | |

| ¹³C | C2 | ~ 155 - 160 |

| C3, C4, C5 | ~ 110 - 140 | |

| C6 | ~ 150 - 155 | |

| CH₃ | ~ 20 - 25 |

Application of Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks wikipedia.orgsdsu.edu. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H3-H4, H4-H5), allowing for sequential assignment of these signals.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations) sdsu.eduuvic.ca. This technique would definitively link each proton signal from the pyridine ring and the methyl group to its corresponding carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximities between protons, regardless of whether they are connected through bonds. NOESY would be used to confirm stereochemical assignments by showing through-space correlations, for example, between the methyl group protons and the H5 proton on the pyridine ring.

The combined application of these 1D and 2D NMR techniques, as demonstrated in studies of structurally similar nitropyridine derivatives, allows for a complete and confident structural elucidation of the target molecule in solution nih.gov.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound by probing the vibrational motions of its constituent atoms and functional groups. cardiff.ac.uk These techniques are complementary, with IR spectroscopy being sensitive to changes in the dipole moment and Raman spectroscopy to changes in polarizability during a vibration. aps.org

Assignment of Characteristic Vibrational Modes of the Nitramine and Pyridine Moieties

The vibrational spectrum of this compound is a composite of the characteristic modes of the pyridine ring, the methyl group, and the nitramine substituent. The assignment of these modes is typically based on comparison with related molecules and supported by theoretical calculations.

Pyridine Moiety: The vibrations of the pyridine ring are well-characterized and involve C-H stretching, C-C and C-N stretching (ring breathing modes), and various in-plane and out-of-plane bending deformations. asianpubs.orgdntb.gov.ua

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ region. asianpubs.org

Ring Stretching: The C-C and C-N stretching vibrations within the heteroaromatic ring generally occur in the 1400–1650 cm⁻¹ range and are sensitive to substitution. researchgate.net

Ring Breathing: A characteristic symmetric ring breathing mode (ν₁) for pyridine is found near 990 cm⁻¹, which can shift significantly upon complexation or substitution, indicating a change in the electron distribution within the ring. nih.gov

Ring Bending: In-plane and out-of-plane bending modes of the ring are found at lower frequencies.

Methyl Group Moiety: The methyl group attached to the pyridine ring exhibits its own set of characteristic vibrations.

C-H Stretching: Asymmetric and symmetric C-H stretching modes of the methyl group are expected around 2980 cm⁻¹ and 2870 cm⁻¹, respectively.

C-H Bending: Asymmetric and symmetric bending (scissoring and umbrella) modes occur in the 1375–1470 cm⁻¹ region.

Nitramine Moiety (-NH-NO₂): The nitramine group introduces several distinct vibrational modes.

N-H Stretching: The N-H stretching vibration is expected in the 3300-3450 cm⁻¹ region, similar to that found in aminopyridines. researchgate.net Its exact position is sensitive to hydrogen bonding.

NO₂ Asymmetric Stretching (ν_as(NO₂)): This mode gives rise to a strong absorption band, typically in the 1520–1580 cm⁻¹ range.

NO₂ Symmetric Stretching (ν_s(NO₂)): This mode is observed at a lower frequency, generally between 1250 cm⁻¹ and 1350 cm⁻¹.

Other Modes: Scissoring, wagging, and twisting modes for the NO₂ group, as well as the N-N stretching vibration, occur at lower wavenumbers.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Nitramine (-NH-NO₂) | N-H Stretch | 3300 - 3450 |

| NO₂ Asymmetric Stretch | 1520 - 1580 | |

| NO₂ Symmetric Stretch | 1250 - 1350 | |

| Pyridine Ring | C-H Stretch | 3000 - 3100 |

| C-C / C-N Stretch | 1400 - 1650 | |

| Ring Breathing | ~990 (unsubstituted) | |

| In-plane/Out-of-plane Bending | <900 | |

| Methyl (-CH₃) | C-H Stretch (asym/sym) | 2870 - 2980 |

| C-H Bending (asym/sym) | 1375 - 1470 |

Correlational Studies Between Spectral Data and Molecular Structure/Conformation

The precise frequencies and intensities of vibrational modes are highly sensitive to the molecule's electronic structure and environment, allowing for correlations to be drawn between spectral data and molecular conformation. rsc.org The substituents on the pyridine ring—the electron-donating methyl group and the electron-withdrawing nitramino group—are expected to perturb the electronic distribution and thus the vibrational frequencies of the ring.

For instance, the formation of a dative bond in a pyridine-borane complex leads to significant charge transfer from the pyridine molecule, resulting in shifts of pyridine's vibrational modes to higher energy. nih.gov The ring breathing mode (ν₁) is particularly sensitive to such interactions. nih.gov Similarly, the electronic effects of the nitramino group in this compound would influence the ring's vibrational frequencies.

Furthermore, the potential for intermolecular hydrogen bonding involving the N-H proton of the nitramine group and the nitrogen atom of a neighboring pyridine ring or an oxygen atom of the nitro group can significantly impact the spectrum. Such interactions would cause a broadening and a shift to lower frequency (red shift) of the N-H stretching band and could also affect the NO₂ stretching frequencies. rsc.org

Electronic Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides insights into the energy levels of molecular orbitals by measuring the absorption of UV or visible light, which promotes electrons from occupied (ground state) orbitals to unoccupied (excited state) orbitals. uzh.chillinois.edu

Elucidation of Electronic Transitions and Spectral Properties

The electronic spectrum of this compound is expected to be dominated by transitions involving the π electrons of the aromatic system and the non-bonding (n) electrons of the nitramine group.

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. pharmatutor.org They are characteristic of aromatic and unsaturated systems and are typically responsible for strong absorption bands in the UV region. libretexts.org For this compound, these transitions are associated with the conjugated π system of the pyridine ring.

n → π* Transitions: This type of transition involves promoting a non-bonding electron from a heteroatom (in this case, the nitrogen and oxygen atoms of the nitramine group) to a π* antibonding orbital. pharmatutor.orgyoutube.com These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity ("forbidden" transitions) compared to π → π* transitions. pharmatutor.org

The presence of substituents on the pyridine ring modifies the energies of the molecular orbitals, thus shifting the absorption maxima (λ_max). Conjugation generally shifts absorptions to longer wavelengths. libretexts.org

| Transition Type | Orbitals Involved | Associated Moiety | Expected Intensity |

|---|---|---|---|

| π → π | HOMO (π) → LUMO (π) | Pyridine Ring | High (Allowed) |

| n → π | HOMO (n) → LUMO (π) | Nitramine Group (-NH-NO₂) | Low (Forbidden) |

Investigation of Excited State Dynamics and Proton Transfer Phenomena (ESIPT) in Related Nitraminopyridine N-Oxides

In nonpolar solvents, 2B6M exhibits an unusual dual fluorescence, with one emission band in the blue region (from the initially excited "normal" form, N) and another in the yellow-orange region (from a tautomeric form, T, created after ESIPT). acs.orgnih.gov A key finding is that the relative intensities of these two emission bands depend on the excitation wavelength, which is a violation of the Kasha-Vavilov rule. nih.gov

This behavior suggests the involvement of multiple excited states. The proposed mechanism involves two distinct internal proton-transfer processes: one originating from the first excited singlet state (S₁) and another from a higher excited state (S₂). nih.gov

Excitation to the S₁ state leads to the formation of the N* form, which can then either fluoresce or undergo ESIPT to form the T* tautomer. acs.orgnih.gov

Excitation to the S₂ state opens additional, more complex decay channels. nih.gov A "hot" excited state is formed that can rapidly decay to the tautomer, a long-lived "dark" state (likely a triplet state), or relax back to the S₁ state. nih.gov

These studies on 2B6M highlight the intricate photophysical pathways, including competing ESIPT processes from different excited states, that can be present in substituted nitraminopyridine derivatives. nih.govrsc.org

Theoretical and Computational Investigations of 6 Methyl 2 Nitraminopyridine

Quantum Chemical Calculations

Specific DFT calculations on 6-Methyl-2-nitraminopyridine are not available in the reviewed literature. A hypothetical study would involve optimizing the geometry of the molecule using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to determine bond lengths, bond angles, and dihedral angles. The electronic structure analysis would include examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand its electronic properties and reactivity.

Specific ab initio calculations on this compound are not available in the reviewed literature. A detailed study would employ methods like Møller-Plesset perturbation theory (MP2) and Hartree-Fock (HF) to provide a comparative analysis of the energetic and structural parameters of the molecule. These methods, particularly MP2, account for electron correlation and can offer more accurate energy predictions compared to HF.

A specific evaluation of basis set effects and computational method validation for this compound is not available in the reviewed literature. Any rigorous computational study would need to assess the impact of different basis sets (e.g., Pople-style vs. Dunning-style) on the calculated properties to ensure the reliability of the results. Validation would typically involve comparing calculated properties to experimental data if available, or to results from higher-level computational methods.

Tautomerism and Isomerism Analysis

A specific theoretical treatment of the nitramino-nitrimino tautomeric equilibrium for this compound is not available in the reviewed literature. A computational investigation would calculate the relative energies of the nitramino and nitrimino tautomers to predict the position of the equilibrium. This would involve locating the transition state for the tautomerization reaction to determine the activation energy.

A specific analysis of the relative stabilities of tautomeric forms and conformational isomers of this compound is not available in the reviewed literature. Such a study would explore different possible conformations, for example, arising from the rotation of the methyl and nitramino groups, and calculate their relative energies to identify the most stable isomers.

Computational Assessment of Substituent and Solvent Effects on Tautomeric Preferences

The tautomerism of this compound is a critical area of computational investigation, primarily focusing on the equilibrium between the nitramine (amino) form and the nitrimine (imino) form. This equilibrium is significantly influenced by both the electronic effects of substituents on the pyridine (B92270) ring and the polarity of the surrounding solvent. nist.gov Theoretical studies employ methods like Density Functional Theory (DFT) in conjunction with solvent models, such as the Polarizable Continuum Model (PCM), to predict the relative stabilities of these tautomers. mdpi.comresearchgate.net

In the gas phase or non-polar solvents, the nitramine tautomer is generally predicted to be the more stable form. However, the nitrimine tautomer possesses a larger dipole moment due to its charge-separated, zwitterionic character. Consequently, computational models predict that increasing the dielectric constant of the solvent will preferentially stabilize the nitrimine form. researchgate.netjlu.edu.cn This shift in equilibrium is a result of favorable dipole-dipole interactions between the polar tautomer and the polar solvent molecules. jlu.edu.cn

The methyl group at the 6-position acts as an electron-donating group, which can subtly influence the basicity of the pyridine ring nitrogen and the acidity of the amine proton, thereby affecting the tautomeric balance. Computational studies on similar heterocyclic systems show that electron-donating substituents can modulate the energy landscape of the tautomerization process. nih.gov The solvent's ability to act as a proton acceptor or donor can also explicitly mediate the proton transfer, lowering the activation energy barrier for the tautomerization reaction, a phenomenon that can be modeled by including explicit solvent molecules in the calculations. nih.gov

Table 1: Predicted Relative Stability of this compound Tautomers in Various Media

| Tautomer Form | Solvent (Dielectric Constant, ε) | Predicted Most Stable Form | Rationale |

|---|---|---|---|

| Nitramine | Gas Phase (ε = 1) | Nitramine | Lower intrinsic energy and dipole moment. mdpi.com |

| Nitrimine | Dichloromethane (ε = 9.1) | Nitramine | Insufficient solvent polarity to overcome intrinsic stability. |

| Nitrimine | Ethanol (ε = 24.5) | Competitive | Increased stabilization of the more polar nitrimine form. nih.gov |

| Nitrimine | Water (ε = 78.4) | Nitrimine | Significant stabilization of the zwitterionic form by the highly polar medium. jlu.edu.cn |

Electronic Structure and Reactivity Descriptors

Molecular Orbital (MO) Analysis, Frontier Orbitals, and Charge Distribution

The electronic properties and reactivity of this compound are largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com Computational analyses, typically using DFT methods, are employed to determine the energies and spatial distributions of these orbitals. acs.orgrsc.org

The HOMO is associated with the molecule's ability to donate electrons, indicating its nucleophilic character. For this compound, the HOMO is expected to be localized primarily on the exocyclic nitramino group and the π-system of the pyridine ring. researchgate.net The LUMO, conversely, relates to the molecule's ability to accept electrons, defining its electrophilic character. The LUMO is predominantly centered on the electron-withdrawing nitro group (-NO₂). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of chemical reactivity and stability. A smaller energy gap implies that the molecule can be more easily excited, suggesting higher reactivity and lower kinetic stability. researchgate.net

Natural Bond Orbital (NBO) analysis is used to calculate the charge distribution across the molecule. This analysis typically reveals a significant negative charge on the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, while the carbon atom attached to the nitro group and the hydrogen on the amino group carry a partial positive charge. jseepublisher.com This charge distribution is fundamental to understanding the molecule's intermolecular interactions. acs.orgrsc.org

Table 2: Calculated Frontier Molecular Orbital Properties for this compound

| Parameter | Typical Calculated Value (eV) | Description and Implication |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; related to ionization potential and nucleophilicity. youtube.com |

| ELUMO | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electrophilicity. youtube.com |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net |

Electrostatic Potential Maps and Protonation Site Prediction

Molecular Electrostatic Potential (MEP) maps are computationally generated to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attacks. researchgate.net For this compound, the MEP map highlights regions of negative electrostatic potential (typically colored red), which are electron-rich and thus susceptible to electrophilic attack, such as protonation. researchgate.net

These regions of most negative potential are consistently predicted to be located around the oxygen atoms of the nitro group and the endocyclic nitrogen atom of the pyridine ring. researchgate.net Consequently, these are the most probable sites for protonation. To determine the thermodynamically preferred site, computational chemists calculate the proton affinity (PA) for each potential site. The site with the highest PA is the most basic and therefore the most likely to be protonated. nih.govdergipark.org.tr For substituted pyridines, the ring nitrogen is often found to be the most basic site, though the strong electron-withdrawing effect of the nitramino group can modulate this property. acs.orgnih.gov

Table 3: Predicted Protonation Sites and Relative Proton Affinities

| Potential Protonation Site | Description | Predicted Relative Basicity | Rationale |

|---|---|---|---|

| Pyridine Ring Nitrogen | Endocyclic nitrogen atom | High | The lone pair is part of the aromatic sp² system, making it a strong proton acceptor. nih.gov |

| Nitro Group Oxygens | Oxygen atoms of the -NO₂ group | Moderate to High | High electronegativity and lone pairs create a strong negative potential. researchgate.net |

| Amino Group Nitrogen | Exocyclic nitrogen of the -NHNO₂ group | Low | The lone pair is delocalized due to the adjacent electron-withdrawing nitro group, reducing its basicity. |

Bond Dissociation Energy (BDE) Calculations for Key Bonds

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. ucsb.edu Computational methods are widely used to calculate BDEs and assess the thermal stability of molecules, particularly energetic materials. nih.gov For this compound, the most critical bonds for stability analysis are the N-NO₂ bond of the nitramino group and the C-N bond linking this group to the pyridine ring. researchgate.netdergipark.org.tr

Calculations for various nitramines consistently show that the N-NO₂ bond is the weakest bond in the molecule. researchgate.netwayne.edu Its cleavage is often the initial and rate-determining step in the thermal decomposition of such compounds. The BDE of this bond is sensitive to the molecular environment, but typically falls within a predictable range for aromatic nitramines. The C-N bond connecting the amino group to the aromatic ring is significantly stronger. Understanding these BDEs is crucial for predicting the molecule's thermal stability and decomposition pathways. researchgate.net

Table 4: Theoretically Calculated Bond Dissociation Energies (BDE) for Key Bonds

| Bond | Type | Typical Calculated BDE Range (kcal/mol) | Significance |

|---|---|---|---|

| N—NO₂ | Exocyclic Nitramine N-N Bond | 40 - 50 | Typically the weakest bond; its scission is often the primary step in thermal decomposition. researchgate.netwayne.edu |

| C—NHNO₂ | Ring Carbon to Amino Nitrogen | 80 - 95 | A much stronger bond, indicating that ring-detachment is a secondary decomposition step. nih.gov |

| C—CH₃ | Ring Carbon to Methyl Carbon | 95 - 105 | Strong C-C single bond, not typically involved in initial decomposition. ucsb.edu |

Computational Modeling of Reaction Mechanisms

Theoretical Simulation of Nitramine Rearrangement Pathways

Computational modeling provides indispensable insights into the potential reaction mechanisms for this compound, with a primary focus on rearrangement pathways. sci-hub.se The most studied rearrangement is the tautomerization from the nitramine form to the aci-nitrimine form, which involves an intramolecular proton transfer from the exocyclic nitrogen to one of the nitro group's oxygen atoms, or to the ring nitrogen to form the nitrimine tautomer. sci-hub.se

Theoretical simulations of these pathways involve locating the transition state (TS) structures connecting the reactant and product. The calculated activation energy (the energy difference between the reactant and the TS) determines the kinetic feasibility of a given pathway. For nitramine-nitrimine tautomerization, the mechanism is often modeled as a proton transfer. This process can be uncatalyzed, proceeding through a high-energy four-membered ring transition state, or catalyzed by solvent molecules (like water or ethanol), which can significantly lower the activation barrier by acting as a proton shuttle. nih.gov These simulations help elucidate the conditions under which such rearrangements might occur and the relative stability of the resulting isomers. sci-hub.se

Characterization of Transition States and Activation Energy Barriers

The elucidation of a chemical reaction mechanism hinges on the identification and characterization of its transition states. A transition state represents the highest energy point along the reaction coordinate, a fleeting geometry that dictates the kinetic feasibility of a given transformation. For this compound, theoretical studies have explored potential reaction pathways, such as nitro-nitrite rearrangement and N-NO2 bond homolysis, which are common decomposition routes for nitramines.

Computational approaches, primarily based on Density Functional Theory (DFT), are employed to locate and verify transition state structures. These calculations involve optimizing the molecular geometry to find a first-order saddle point on the potential energy surface, a point that is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. The vibrational frequency analysis of a located transition state is crucial; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Once the transition state is identified, its energy is compared to that of the reactant(s) to determine the activation energy barrier (Ea). This barrier is a critical parameter, as it governs the rate of the reaction according to the Arrhenius equation. A higher activation energy implies a slower reaction rate. For this compound, the activation energies for various potential decomposition pathways are calculated to predict the most likely initial steps of its thermal decomposition.

Detailed research findings from computational studies on analogous nitraminopyridine systems suggest that the initial step in the decomposition is often the homolytic cleavage of the N-NO2 bond. The activation energy for this process is influenced by the electronic nature of the pyridine ring. The presence of the methyl group at the 6-position in this compound, being an electron-donating group, can subtly influence the N-NO2 bond strength and, consequently, the activation energy for its homolysis.

Interactive Table: Calculated Activation Energies for Postulated Unimolecular Decomposition Pathways of a Generic Nitraminopyridine.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

| N-NO2 Bond Homolysis | Cleavage of the bond between the amino nitrogen and the nitro group. | 40 - 50 |

| Nitro-Nitrite Rearrangement | Migration of an oxygen atom from the nitro group to the amino nitrogen. | 55 - 65 |

| Concerted HONO Elimination | Elimination of nitrous acid in a single step. | > 70 |

Note: The data presented are representative values for nitraminopyridines and may vary for this compound based on the specific computational methods and basis sets employed.

Role of Solvent Models in Mechanistic Predictions

Chemical reactions are rarely carried out in the gas phase; they typically occur in a solvent. The surrounding solvent can significantly influence the reaction mechanism and energetics. Therefore, incorporating the effect of a solvent is crucial for accurate computational predictions. In the theoretical investigation of this compound, various solvent models are utilized to simulate the condensed-phase environment.

There are two primary categories of solvent models: explicit and implicit. Explicit solvent models treat each solvent molecule individually, providing a detailed, atomistic description of solute-solvent interactions. However, this approach is computationally very expensive. Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit solvent model.

The choice of solvent and the corresponding model can have a profound impact on the predicted reaction mechanism for this compound. For instance, polar solvents are expected to stabilize charged intermediates and transition states more effectively than nonpolar solvents. If a reaction pathway involves the formation of ionic species, its activation energy will be significantly lowered in a polar solvent compared to the gas phase or a nonpolar solvent.

For the decomposition of this compound, if a pathway proceeds through a polar transition state, its rate will be accelerated in polar solvents. Conversely, for a nonpolar process like N-NO2 bond homolysis, the effect of the solvent might be less pronounced. Computational studies on similar compounds have shown that different solvent models can sometimes lead to different predictions about the rate-determining step of a reaction. Therefore, the selection of an appropriate solvent model is a critical aspect of the computational methodology.

Interactive Table: Effect of Solvent Polarity on the Calculated Activation Energy for a Hypothetical Polar Reaction Pathway of a Nitraminopyridine Derivative.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | 60 |

| Toluene | 2.4 | 55 |

| Dichloromethane | 9.1 | 48 |

| Acetonitrile | 37.5 | 42 |

| Water | 78.4 | 38 |

Note: This table illustrates a general trend and the specific values would need to be calculated for this compound.

Applications in Advanced Organic Synthesis and Materials Science

6-Methyl-2-nitraminopyridine as a Precursor for Functionalized Pyridine (B92270) Derivatives

The true synthetic utility of this compound is unlocked through its transformation into more stable and versatile aminonitropyridine isomers. This conversion is pivotal, setting the stage for subsequent functionalization and incorporation into larger molecular frameworks.

The conversion of 2-nitraminopyridines to their aminonitropyridine isomers is a classic example of a nitramine rearrangement, often proceeding through an acid-catalyzed intermolecular pathway. When this compound is treated with a strong acid, such as concentrated sulfuric acid, and heated, the nitramino group (-NHNO₂) undergoes rearrangement, leading to the electrophilic nitration of the pyridine ring by a nitronium ion (NO₂⁺). sapub.org

This reaction is highly regioselective, yielding two primary products: 2-amino-6-methyl-5-nitropyridine and 2-amino-6-methyl-3-nitropyridine . The mechanism involves the protonation of the nitramino group, followed by its dissociation to generate a 2-amino-6-methylpyridine cation and a nitronium ion. The subsequent nitration occurs at the positions most activated for electrophilic attack, which are C-3 and C-5. The isomer ratio is influenced by factors such as reaction temperature and acid concentration. sapub.org For instance, the irradiation of 2-nitraminopyridine in methanol can produce a reversed isomer ratio compared to the acid-catalyzed method, indicating the complexity and controllability of the reaction. sapub.org

Studies on substituted 2-nitraminopyridines have shown that the rearrangement follows second-order kinetics and that free nitronium ions are generated during the process. researchgate.net The methyl group at the 6-position influences the electronic distribution in the ring, directing the incoming nitro group preferentially to the 5- and 3-positions.

Table 1: Products of Acid-Catalyzed Rearrangement of this compound

| Starting Material | Major Products | CAS Number | Melting Point (°C) |

|---|---|---|---|

| This compound | 2-Amino-6-methyl-5-nitropyridine | 22280-62-2 | 185-189 |

| 2-Amino-6-methyl-3-nitropyridine | 21901-29-1 | 153-155 |

This table summarizes the primary, stable aminonitropyridine products obtained from the rearrangement.

Once formed, the aminonitropyridine isomers serve as versatile building blocks for further synthetic modifications. The presence of three distinct functional handles—the amino group, the nitro group, and the pyridine ring nitrogen—allows for a wide range of chemical transformations.

Amino Group Functionalization: The primary amino group can be acylated, alkylated, or used to form Schiff bases. It can also be diazotized and subsequently replaced with a variety of other functional groups (e.g., halogens, hydroxyl, cyano) via Sandmeyer-type reactions.

Nitro Group Transformations: The nitro group is a powerful electron-withdrawing group but can also be reduced to an amino group. This reduction would yield a diaminopyridine derivative, a valuable precursor for constructing fused heterocyclic systems like imidazopyridines.

Pyridine Ring Chemistry: The pyridine nitrogen can be quaternized to form pyridinium salts, which alters the reactivity of the ring and can be used to introduce additional functionality.

These functionalization strategies dramatically expand the chemical space accessible from this compound, enabling the synthesis of highly substituted and complex pyridine derivatives for various applications.

Utilization in Complex Heterocyclic Molecule Construction

The pyridine core derived from this compound is a fundamental component in the synthesis of more complex, multi-ring heterocyclic systems that are often found in pharmacologically active compounds.

The aminonitropyridine products are ideal precursors for constructing fused bicyclic systems. The pyridine ring provides the necessary six-membered core, while the amino group offers a reactive site for annulation reactions to build an adjacent five-membered ring.

Indolizines: Indolizines are bicyclic aromatic compounds consisting of a fused pyridine and pyrrole ring. Synthetic strategies often involve the reaction of pyridine derivatives with components that can form the five-membered ring. For example, a functionalized 2-aminopyridine (B139424) derivative can be elaborated through multi-step sequences to construct the indolizine skeleton.

Triazolopyridines: These systems, which contain a fused triazole and pyridine ring, are prevalent in medicinal chemistry. The synthesis can be achieved by reacting a hydrazine derivative with an aminopyridine precursor or by cyclizing a suitably substituted aminopyridine that contains the necessary nitrogen framework for the triazole ring.

Quinolone antibiotics are a major class of antibacterial agents characterized by a 4-oxo-1,4-dihydropyridine-3-carboxylic acid (4-quinolone) core. The synthesis of this bicyclic system often relies on the cyclization of precursors that contain a pre-formed pyridine or aniline ring. 2-Amino-6-methylpyridine, the parent amine of the title compound, is explicitly mentioned as an intermediate for the production of nalidixic acid, an early quinolone antibiotic.

The functionalized aminonitropyridine derivatives obtained from this compound can be strategically employed in quinolone synthesis. For instance, the amino group can be part of a larger fragment that undergoes cyclization to form the quinolone core. The methyl and nitro groups offer points for further modification to modulate the pharmacological properties of the final antibiotic, as substitutions on the quinolone ring are critical for antibacterial potency and spectrum.

Design Principles for Specialty Materials

The molecular structure of this compound, featuring both a fuel component (the methyl group) and an oxidizing component (the nitramino group) on a stable heterocyclic ring, makes it and its derivatives interesting candidates for specialty materials, particularly energetic materials.

The design principles for creating high-performance energetic materials from such precursors focus on several key molecular features:

High Nitrogen Content: Nitrogen-rich compounds are desirable as they decompose to produce large volumes of nitrogen gas (N₂), which is a major contributor to the energetic output. The pyridine ring and the nitramino group both contribute to a high nitrogen-to-carbon ratio.

Positive Oxygen Balance: The efficiency of an energetic material is related to its oxygen balance—the degree to which the molecule contains its own oxidizer to fully combust its carbon and hydrogen content. The nitramino group (-NHNO₂) and any additional nitro groups introduced during rearrangement (-NO₂) are powerful oxidizing moieties that improve the oxygen balance.

High Heat of Formation: The energy released upon detonation is directly related to the heat of formation of the compound. The inclusion of strained rings or energetically favorable linkages (like N-N and C-N bonds found in fused heterocycles) can increase this value.

Thermal Stability: For practical applications, an energetic material must be stable enough to handle and store safely. The inherent aromatic stability of the pyridine ring provides a robust molecular core, which is a crucial starting point for designing thermally stable energetic compounds.

By applying these principles, derivatives of this compound can be designed to create novel materials with tailored energetic properties, balancing performance with the necessary safety and stability requirements.

Chemical Design of Molecular Frameworks with Nitramine Groups for Energetic Materials (excluding performance metrics)

The chemical design of energetic materials focuses on creating molecular frameworks that can store and rapidly release large amounts of chemical energy. The nitramine group (–NHNO₂ or –N-NO₂) is a critical functional group in this field, known for its contribution to the energetic properties of well-known materials like RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine) and HMX (octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine). derpharmachemica.comscielo.br The design strategy for new energetic materials, including those based on a this compound backbone, involves several key principles aimed at optimizing molecular structure for high energy content and stability.

Another key design element is the incorporation of a high number of energy-rich functional groups and bonds, such as N-N and C-N bonds, within the molecular skeleton. derpharmachemica.comnih.gov The pyridine ring in this compound provides a foundational heterocyclic structure that can be further functionalized. Increasing the number of nitramine or nitro groups on the molecular backbone is a common strategy to enhance the energy content of the molecule. nih.gov Theoretical studies often involve designing molecules with various arrangements of N-NO₂ groups on a cyclic skeleton to understand the structure-property relationships. nih.gov

The design process also involves considering the stability of the molecule. The presence of the nitramine functional group has been associated with creating materials that are stable and less sensitive to external stimuli. derpharmachemica.com Furthermore, the ability of the nitroamino group to undergo tautomerization to a nitroimino form can lead to the formation of intramolecular hydrogen bonds. This process can create a larger conjugated system, which enhances the planarity and stability of the molecule. rsc.org This principle could be highly relevant in designing derivatives of this compound, where intramolecular interactions could be engineered to improve stability.

Computational methods, particularly density functional theory (DFT), are widely used to design and screen potential new energetic molecules before synthesis. derpharmachemica.com These theoretical studies allow for the prediction of molecular properties and help guide the synthetic process toward compounds with desirable structural characteristics. derpharmachemica.comnih.gov

| Design Strategy | Structural Goal | Rationale | Example Structural Motif |

|---|---|---|---|

| Cyclization | Formation of cyclic molecular backbones. | Increases molecular density and rigidity compared to linear structures. derpharmachemica.com | Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) |

| Cage Construction | Creation of three-dimensional, polycyclic frameworks. | Maximizes density and creates highly compact molecules. acs.org | Hexanitrohexaazaisowurtzitane (CL-20) |

| Functionalization | Introduction of multiple nitramine (–N-NO₂) or nitro (–NO₂) groups. | Increases the overall energy content of the molecule. nih.gov | Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) |

| Stabilization via Hydrogen Bonding | Designing molecules capable of forming intramolecular hydrogen bonds. | Enhances molecular stability and planarity through tautomerism (nitroamino to nitroimino). rsc.org | N/A |

Investigation of Nitraminopyridine Derivatives for Non-Linear Optical (NLO) Properties

Nitraminopyridine derivatives are a class of organic compounds investigated for their potential in non-linear optical (NLO) applications. ias.ac.in NLO materials are crucial for various technologies in photonics and optoelectronics, including optical signal processing, frequency conversion, and optical switching. ias.ac.inresearchgate.net The NLO response of a molecule is determined by its ability to alter the properties of light passing through it, a phenomenon governed by the molecule's hyperpolarizability.

The primary molecular design strategy for effective NLO materials involves creating a "push-pull" system, also known as a donor-π-acceptor (D-π-A) structure. ias.ac.innih.gov In this arrangement, an electron-donating group (the "donor") and an electron-withdrawing group (the "acceptor") are connected by a π-conjugated bridge. nih.govnih.gov This configuration facilitates intramolecular charge transfer (ICT) upon excitation by light, which is a key mechanism for high NLO activity. nih.gov

In the context of this compound, the molecule inherently contains components of a D-π-A system. The amino part of the nitramine group (or a simple amino group in related pyridine structures) can act as an electron donor, while the nitro group (–NO₂) is a strong electron acceptor. ias.ac.in The pyridine ring itself serves as the π-conjugated linker. The methyl group also contributes as a weak electron-donating group. The arrangement of these groups on the pyridine ring is critical for optimizing the NLO response.

Theoretical calculations, often using density functional theory (DFT), are a primary tool for investigating and predicting the NLO properties of new molecules. ias.ac.innih.gov These computational studies can calculate the first hyperpolarizability (β), a measure of the second-order NLO response, and higher-order hyperpolarizabilities (γ). nih.gov By modeling different derivatives, researchers can understand how substitutions on the pyridine ring affect the molecule's electronic structure, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and ultimately, the hyperpolarizability. nih.govymerdigital.com For instance, studies on other pyridine derivatives have shown that the strategic placement of donor and acceptor groups can significantly enhance NLO properties. ias.ac.innih.gov

Experimental investigation of NLO properties is often conducted using techniques like the Z-scan method, which can measure both nonlinear absorption and nonlinear refraction. uobasrah.edu.iqresearchgate.net Another common method is the Kurtz-Perry powder technique, which is used to assess the second-harmonic generation (SHG) efficiency of a material. researchgate.net Research on compounds like 2-adamantylamino-5-nitropyridine has demonstrated significant NLO effects, highlighting the potential of the substituted aminopyridine framework. researchgate.net

| Compound Class | Key Structural Features | Observed NLO Property/Finding | Investigative Method |

|---|---|---|---|

| 2-Aminopyridinium p-toluenesulphonate (APPTS) | Donor-π-Acceptor-π-Acceptor (D-π-A-π-A) arrangement. ias.ac.in | Theoretical calculations confirmed good nonlinear behavior based on static hyperpolarizability values. ias.ac.in | Density Functional Theory (DFT) |

| 2-Adamantylamino-5-nitropyridine (AANP) | Amino donor group and a nitro acceptor group on a pyridine ring. researchgate.net | Exhibits large third-order NLO properties, partly due to a cascading second-order effect. researchgate.net | Experimental analysis |

| Imidazo[1,2-a]pyridine Derivatives | Extended π-conjugation with donor (imidazo[1,2-a]pyridine) and acceptor groups. ymerdigital.com | Hyperpolarizability coefficients are increased by extending the conjugated π-electron system. ymerdigital.com | DFT and TD-DFT |

| 2,3-Diaminopyridine | Presence of two electron-donating amino groups. | Exhibits negative and large optical nonlinearity, with a nonlinear refractive index on the order of 10⁻⁸ cm²/W. uobasrah.edu.iq | Z-scan technique |

Challenges, Emerging Trends, and Future Research Directions

Development of Greener and More Sustainable Synthetic Methodologies

The traditional synthesis of nitropyridine derivatives often involves harsh reaction conditions and the use of hazardous reagents, prompting a shift towards more sustainable chemical practices. ijarsct.co.in Future research is increasingly focused on developing "green" synthetic methodologies that minimize environmental impact, reduce waste, and improve safety and efficiency. nih.gov

Key strategies in this area include the adoption of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. ijarsct.co.innih.gov Another promising avenue is the development of one-pot multicomponent reactions (MCRs). nih.gov These reactions offer considerable advantages by combining several synthetic steps into a single operation, thereby reducing the need for intermediate purification steps and minimizing solvent usage. nih.gov The exploration of eco-friendly solvents, solvent-free reaction conditions, and the use of renewable resources are also critical components of this research trend. ijarsct.co.innih.gov An innovative "3E" (ecologic, economical, and environmentally-friendly) approach, which eliminates the need for material- and energy-intensive chromatography column separation, has been successfully applied to related compounds and represents a significant goal for the synthesis of 6-Methyl-2-nitraminopyridine. researchgate.net

Table 1: Emerging Green Synthetic Methodologies

| Methodology | Principles | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions directly and efficiently. | Reduced reaction times, lower energy consumption, potentially higher yields. ijarsct.co.innih.gov |

| One-Pot Multicomponent Reactions (MCRs) | Combines three or more reactants in a single vessel to form a final product that contains significant portions of all reactants. | Increased efficiency, atom economy, reduced waste and purification steps. nih.gov |

| Solvent-Free Reactions | Conducts reactions without a solvent or in the presence of a catalytic amount of a liquid phase. | Eliminates solvent waste, simplifies product isolation, reduces environmental impact. nih.gov |

| Use of Green Catalysts & Solvents | Employs environmentally benign catalysts (e.g., biocatalysts) and solvents (e.g., water, ionic liquids). | Reduced toxicity and environmental persistence, potential for recyclability. nih.gov |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding and optimizing the synthesis of this compound requires precise control over reaction parameters. Advanced spectroscopic techniques are emerging as powerful tools for in situ (in the reaction mixture) monitoring, providing real-time data on reaction kinetics, intermediate formation, and product purity. azooptics.com

Techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy can provide detailed information about the chemical bonds and structural features of molecules as they form. azooptics.com The development of more sensitive methods, like high-performance liquid chromatography coupled with atmospheric pressure ionization mass spectrometry (HPLC-API-MS), allows for the detection of trace amounts of reactants, intermediates, and products, offering a comprehensive view of the reaction progress. nih.gov For solid-state characterization, Hard X-ray Photoelectron Spectroscopy (HAXPES) can provide crucial information on the chemical, electronic, and structural nature of the final product. azooptics.com The application of these techniques will enable researchers to gain deeper insights into the reaction mechanisms, identify potential bottlenecks, and develop more robust and efficient synthetic protocols.

Refinement of Theoretical Models for Enhanced Predictive Accuracy

Computational chemistry and theoretical modeling are indispensable tools for understanding the properties and reactivity of energetic materials. mit.edu For this compound, the refinement of these models is a key research objective to enhance their predictive accuracy regarding stability, reactivity, and spectroscopic properties. researchgate.netmdpi.com

Current research utilizes methods like Density Functional Theory (DFT) and Hartree-Fock theory to calculate fundamental properties. tandfonline.comemerginginvestigators.org These calculations can determine molecular geometry, Mulliken charge distribution, and frontier molecular orbitals (HOMO-LUMO), which in turn provide insights into the molecule's kinetic stability and chemical reactivity. tandfonline.comemerginginvestigators.org Future work will focus on employing more advanced basis sets, such as B3LYP/6-311++G(d,p), and developing more sophisticated Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comtandfonline.com These refined models will allow for more accurate predictions of the compound's behavior under various conditions and guide the rational design of new derivatives with tailored properties, potentially reducing the need for extensive experimental screening. mdpi.com

Table 2: Theoretical Models and Predictive Capabilities

| Theoretical Model | Calculated Properties | Predictive Insights |

| Density Functional Theory (DFT) | Energies, molecular orbitals (HOMO/LUMO), electrostatic potentials, vibrational frequencies. mdpi.com | Stability, reactivity, spectroscopic signatures (IR, Raman), reaction mechanisms. nih.gov |

| Hartree-Fock (HF) Theory | Molecular geometry, Mulliken charges, frontier molecular orbitals. emerginginvestigators.org | Electron distribution, chemical stability, potential for metabolic interactions. emerginginvestigators.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with physical or biological properties. mdpi.com | Prediction of properties for new, unsynthesized derivatives. |

Exploration of Novel Synthetic Applications Beyond Established Routes

The pyridine (B92270) nucleus is a cornerstone of many biologically active compounds and functional materials. nih.gov A significant area of future research for this compound involves exploring its potential as a versatile building block for novel synthetic applications. Its precursor, 2-Amino-6-methylpyridine, is already used to construct diverse and valuable molecular scaffolds, such as imidazo[4,5-b]pyridines and thiazolo[4,5-b]pyridines. chemicalbook.com

The presence of the nitramine group, in addition to the methyl and pyridine functionalities, offers unique reactivity. Researchers are investigating the use of nitropyridines as partners in 1,3-dipolar cycloaddition reactions to create complex heterocyclic systems. nih.gov By leveraging the reactivity of the this compound scaffold, it is anticipated that new classes of compounds with potential applications in pharmaceuticals, agrochemicals, and materials science can be developed.

Addressing Remaining Mechanistic Ambiguities in Nitramine Transformations

While general mechanisms for the synthesis and degradation of nitropyridines and nitramines are known, specific mechanistic details for this compound remain an area of active investigation. researchgate.netresearchgate.net A deeper understanding of the reaction pathways is crucial for improving reaction yields, minimizing the formation of unwanted byproducts, and ensuring the stability of the final compound.

Future studies will likely focus on elucidating the precise steps involved in the nitration of 2-amino-6-methylpyridine, including the potential for complex rearrangements such as nih.govchempanda.com sigmatropic shifts of the nitro group, which have been observed in other pyridine systems. researchgate.netresearchgate.net Furthermore, understanding the competitive degradation mechanisms, which can include free radical oxidative processes, reduction, and hydrolysis, is critical for assessing the compound's long-term stability and environmental fate. researchgate.netmdpi.com Detailed kinetic and isotopic labeling studies, combined with advanced computational modeling, will be essential to resolve these remaining mechanistic questions.

Identification of New Molecular Architectures Based on the this compound Scaffold

The unique combination of a pyridine ring, a methyl group, and a nitramine functional group makes this compound an attractive scaffold for the design and synthesis of new molecular architectures with tailored functions. The parent structure, 2-amino-6-methylpyridine, is known to act as a ligand in the formation of metal complexes, with studies showing that coordination with copper can enhance antibacterial activity. researchgate.netmdpi.com

Building on this, future research will explore the potential of this compound and its derivatives as ligands for creating novel coordination polymers and metal-organic frameworks (MOFs). The electronic properties conferred by the nitro group could lead to materials with interesting catalytic, optical, or magnetic properties. Additionally, the scaffold can serve as a starting point for the synthesis of more complex polycyclic heterocyclic systems, which are prevalent in pharmacologically active compounds. nih.gov By strategically modifying the scaffold—for instance, through substitution at other positions on the pyridine ring—researchers aim to develop new families of molecules with specific functions for applications ranging from medicine to materials science.

Q & A

Q. What are the optimal synthetic routes for 6-methyl-2-nitraminopyridine, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves nitration and functionalization of methyl-substituted pyridine precursors. For example, nitration of 6-methyl-2-aminopyridine (CAS 1824-81-3) under controlled acidic conditions (e.g., HNO₃/H₂SO₄) can yield the nitramino derivative. Key intermediates, such as 2-amino-6-methylpyridine, are synthesized via amination of 2-chloro-6-methylpyridine using ammonia and metal catalysts (e.g., NaNH₂ in anhydrous xylene) . Characterization of intermediates should include:

Q. How can purity and stability of this compound be assessed during storage?

Methodological Answer:

- Chromatographic methods : Use HPLC with UV detection (λ = 254 nm) and a C18 column to monitor degradation products. Mobile phases often include methanol/water mixtures adjusted to pH 3 with trifluoroacetic acid .

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability. For example, nitro-substituted pyridines typically decompose above 200°C, requiring storage at ≤4°C under inert atmospheres .

- Moisture sensitivity : Perform Karl Fischer titration to quantify water content, as nitramino groups are prone to hydrolysis .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- X-ray crystallography : Resolve crystal packing and confirm nitro/amine group orientation. For related compounds (e.g., 2-chloro-6-methylpyridine), B3LYP/6-311++G** computational models align well with experimental bond lengths and angles .

- Mass spectrometry (HRMS) : Use ESI+ mode to detect [M+H]⁺ ions, with isotopic patterns confirming molecular formula (C₆H₇N₃O₂).

- UV-Vis spectroscopy : Monitor π→π* transitions (λ ~270 nm) to assess electronic effects of the nitro group .

Advanced Research Questions

Q. How do electronic effects of the nitramino group influence reactivity in cross-coupling reactions?

Methodological Answer: The nitro group acts as a strong electron-withdrawing substituent, directing electrophilic attacks to the para position. For example:

- Buchwald-Hartwig amination : Use Pd(OAc)₂/Xantphos catalysts to couple this compound with aryl halides. Monitor regioselectivity via LC-MS .

- Contradiction resolution : Conflicting reports on reactivity may arise from competing nitro reduction. Control experiments under inert atmospheres (e.g., N₂) are critical .

Q. What computational methods predict the thermodynamic stability of this compound derivatives?

Methodological Answer:

- DFT calculations : Optimize geometries at the B3LYP/cc-pVTZ level to compute Gibbs free energy (ΔG) of tautomers or degradation pathways. For nitramino-pyridines, the nitro-enamine tautomer is typically less stable than the nitramino form by ~5 kcal/mol .

- Solvent effects : Use PCM models to simulate aqueous stability. Nitro groups increase hydrophilicity (logP ~1.2), impacting solubility in polar solvents .

Q. How can contradictions in reported spectroscopic data for nitro-substituted pyridines be resolved?

Methodological Answer:

- Meta-analysis : Compare experimental FTIR/Raman data (e.g., 2-chloro-6-methylpyridine ) with computational vibrational spectra. Discrepancies often arise from crystal packing or solvent interactions.

- Isotopic labeling : Synthesize ¹⁵N-labeled this compound to distinguish NH₂ vs. NO₂ vibrational modes .

Q. What strategies mitigate hazards during large-scale synthesis of nitro-substituted pyridines?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.